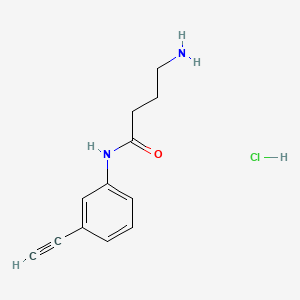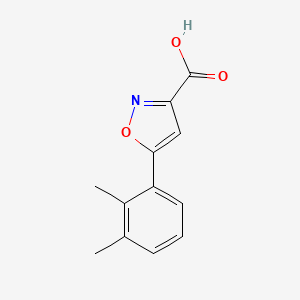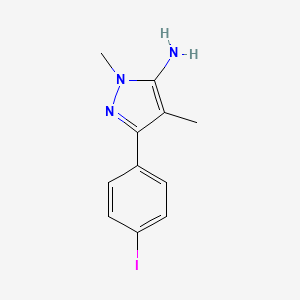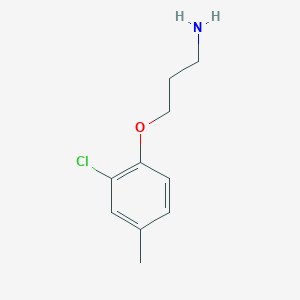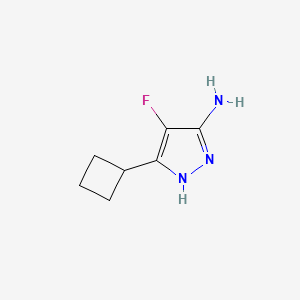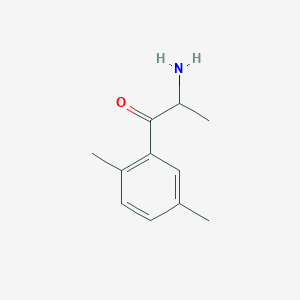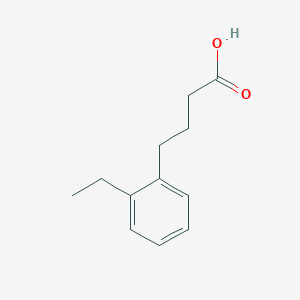
Methyl 2-(1-amino-3-ethylcyclopentyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-amino-3-ethylcyclopentyl)acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclopentane, featuring an amino group and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-3-ethylcyclopentyl)acetate typically involves the reaction of 1-amino-3-ethylcyclopentane with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
Methyl 2-(1-amino-3-ethylcyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl 2-(1-amino-3-ethylcyclopentyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- Methyl 2-(1-amino-3-methylcyclopentyl)acetate
- Methyl 2-(1-amino-3-propylcyclopentyl)acetate
- Methyl 2-(1-amino-3-isopropylcyclopentyl)acetate
Uniqueness
Methyl 2-(1-amino-3-ethylcyclopentyl)acetate is unique due to its specific ethyl substitution on the cyclopentane ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
methyl 2-(1-amino-3-ethylcyclopentyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-3-8-4-5-10(11,6-8)7-9(12)13-2/h8H,3-7,11H2,1-2H3 |
InChIキー |
CGHZMBSDODAAPV-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(C1)(CC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13618766.png)
